

# Introduction: The Strategic Value of a Bifunctional Heterocycle

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Bromonicotinaldehyde hydrobromide

**Cat. No.:** B1441199

[Get Quote](#)

In the landscape of medicinal chemistry and drug development, the efficiency of synthesis and the ability to rapidly generate diverse molecular scaffolds are paramount. Heterocyclic aldehydes, particularly those bearing functional handles for cross-coupling reactions, represent a class of building blocks that offer immense strategic value. **4-Bromonicotinaldehyde hydrobromide** emerges as a prime example of such a reagent. Its structure uniquely combines a reactive aldehyde group with a bromo-substituted pyridine ring, providing two orthogonal points for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a senior application scientist's perspective on the properties, synthesis, reactivity, and strategic application of this versatile intermediate. We will delve into not just the "what" but the "why" of its utility, grounding our discussion in mechanistic principles and practical laboratory considerations.

## Physicochemical and Structural Characteristics

**4-Bromonicotinaldehyde hydrobromide** is the hydrobromide salt of 4-bromopyridine-3-carbaldehyde. The salt form is often preferred for its improved stability and handling characteristics compared to the free base. The protonation of the pyridine nitrogen atom modulates the electronic properties of the ring, which can influence its reactivity.

Property	Value	Source
CAS Number	1150271-34-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	$C_6H_4BrNO \cdot HBr$ (or $C_6H_5Br_2NO$ )	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	266.92 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Purity	Typically $\geq 97\text{-}98\%$	<a href="#">[1]</a> <a href="#">[4]</a>
Synonyms	4-Bromo-3-formylpyridine hydrobromide, 4- bromopyridine-3-carbaldehyde hydrobromide	<a href="#">[4]</a>
Related Free Base	4-Bromonicotinaldehyde (CAS: 154105-64-3)	<a href="#">[5]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[3]</a>

Expert Insight: The choice between using the hydrobromide salt or the free base is a critical first step in experimental design. The salt is generally more crystalline and less prone to air oxidation. However, the presence of HBr means the reaction medium will be acidic, or a base will be required to liberate the free pyridine. This is a crucial consideration for acid-sensitive substrates or catalysts. For instance, in a transition metal-catalyzed cross-coupling, the choice and stoichiometry of the base must account for the neutralization of the HBr salt in addition to its primary role in the catalytic cycle.

### 4-Bromonicotinaldehyde Hydr

Formula: $C_6H_5Br_2NO$
MW: 266.92
CAS: 1150271-34-3

[Click to download full resolution via product page](#)

Caption: Structure and key identifiers of 4-Bromonicotinaldehyde.

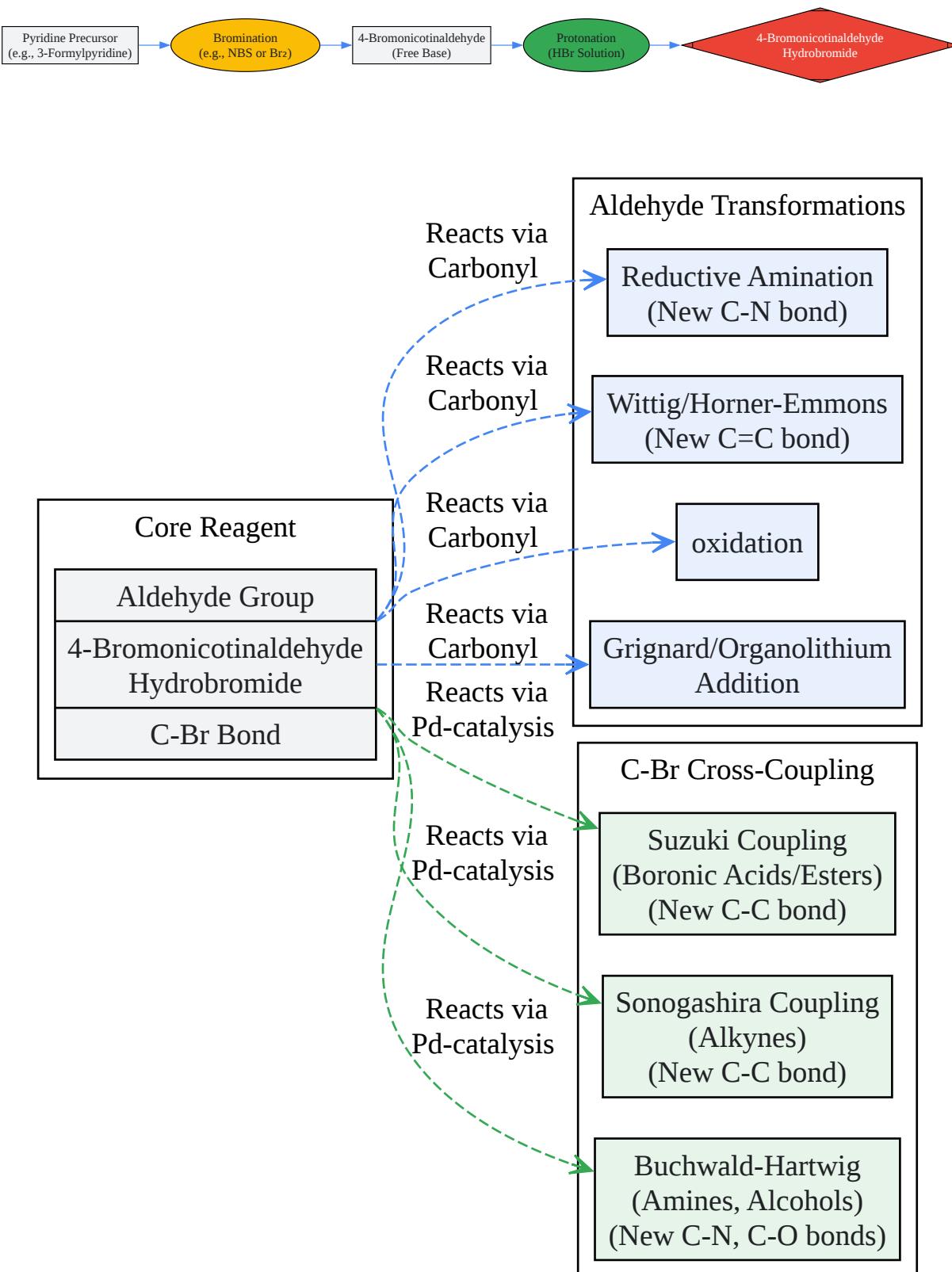
## Synthesis and Mechanistic Rationale

While specific preparations for **4-Bromonicotinaldehyde hydrobromide** are not extensively detailed in readily available literature, a plausible and robust synthetic route can be extrapolated from established bromination methodologies for related heterocyclic systems. A common strategy involves the bromination of a suitable pyridine precursor, such as 4-acetylpyridine, followed by conversion to the desired aldehyde.

A particularly relevant method involves the use of N-Bromosuccinimide (NBS) as a brominating agent, which is known to be effective for the bromination of activated aromatic rings and is safer and easier to handle than elemental bromine.[\[6\]](#)

Proposed Synthetic Workflow:

- Starting Material: 3-Formylpyridine (Nicotinaldehyde) or a protected version.
- Key Transformation: Directed ortho-metalation followed by bromination, or electrophilic bromination of a more activated precursor.
- Alternative: A more direct, albeit potentially lower-yielding, approach could involve the bromination of 4-chloronicotinaldehyde followed by a halogen exchange, or direct bromination of nicotinaldehyde under forcing conditions.
- Salt Formation: Treatment of the resulting 4-Bromonicotinaldehyde free base with a solution of hydrogen bromide (e.g., HBr in acetic acid or an aprotic solvent system like HBr-DMPU) would yield the target hydrobromide salt.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity of **4-Bromonicotinaldehyde hydrobromide**.

## A. Aldehyde Group Transformations

The aldehyde is a versatile electrophilic handle for forming new carbon-carbon and carbon-heteroatom bonds.

- Reductive Amination: This is arguably one of the most important reactions in medicinal chemistry for introducing amine diversity. The aldehyde reacts with a primary or secondary amine to form an imine/iminium ion intermediate, which is then reduced *in situ* (e.g., with  $\text{NaBH}(\text{OAc})_3$  or  $\text{NaBH}_3\text{CN}$ ) to yield the corresponding amine. This is a robust and reliable method for late-stage functionalization.
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to alkenes by reacting the aldehyde with phosphorus ylides. This is a key strategy for installing linkers or pharmacophoric elements with specific geometries.
- Oxidation: The aldehyde can be easily oxidized to the corresponding 4-bromonicotinic acid using reagents like potassium permanganate ( $\text{KMnO}_4$ ) or sodium chlorite ( $\text{NaClO}_2$ ). This unmasks a carboxylic acid group, another critical functional group for drug design (e.g., for salt formation or interaction with biological targets).

## B. Carbon-Bromine Bond Transformations

The C-Br bond on the pyridine ring is a prime substrate for transition metal-catalyzed cross-coupling reactions. This allows for the construction of biaryl or aryl-heteroaryl structures, which are prevalent motifs in approved drugs.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. [8][9] This is a highly reliable and functional-group-tolerant reaction, making it a workhorse in drug discovery.
- Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes. This introduces a rigid alkynyl linker, often used to probe the geometry of a binding pocket.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or alcohols to form C-N or C-O bonds, respectively. This is a powerful method for directly attaching key

hydrogen-bond donors/acceptors to the pyridine core.

## Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a detailed, self-validating methodology for a typical Suzuki coupling, illustrating the practical application of **4-Bromonicotinaldehyde hydrobromide**.

Objective: To synthesize 4-(4-methoxyphenyl)nicotinaldehyde from **4-Bromonicotinaldehyde hydrobromide** and 4-methoxyphenylboronic acid.

Materials:

- **4-Bromonicotinaldehyde hydrobromide** (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 eq)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 eq) or a more advanced ligand like SPhos.
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ , 3.0 eq)
- Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

- Catalyst Pre-formation (The "Why"): In a dry reaction vessel under an inert atmosphere (Argon), stir the  $\text{Pd}(\text{OAc})_2$  and  $\text{PPh}_3$  in a portion of the dioxane for 15 minutes. This step allows for the in-situ formation of the active  $\text{Pd}(0)\text{L}_n$  catalyst, which is crucial for initiating the catalytic cycle. Using a pre-formed  $\text{Pd}(0)$  source is an alternative.
- Reagent Addition: To the reaction vessel, add the **4-Bromonicotinaldehyde hydrobromide** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
  - Expert Rationale: A slight excess of the boronic acid is used to drive the reaction to completion. The base ( $\text{K}_2\text{CO}_3$ ) is critical: it neutralizes the  $\text{HBr}$  from the starting material

(1.0 eq) and then participates in the transmetalation step of the catalytic cycle (requiring an additional 2.0 eq).

- Solvent Addition & Degassing: Add the remaining dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
  - Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), killing the reaction. Degassing is a non-negotiable step to ensure catalyst longevity and reaction success.
- Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
- Work-up:
  - Cool the reaction to room temperature and dilute with ethyl acetate.
  - Wash the organic layer with water and then with brine. The aqueous washes remove the inorganic salts ( $K_2CO_3$ , boronic acid byproducts).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)nicotinaldehyde.

This detailed protocol, explaining the function of each component and procedural step, provides a trustworthy and reproducible workflow for leveraging the C-Br bond of the title compound in a key synthetic transformation.

## Conclusion

**4-Bromonicotinaldehyde hydrobromide** is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature, coupled with the well-established and robust chemistry of both the aldehyde and the aryl bromide, allows for the rapid and efficient construction of complex molecular architectures. By understanding the

causality behind its synthesis, handling, and reactivity, researchers can unlock its full potential, designing and executing synthetic campaigns that are both innovative and efficient. Its value lies not just in the bonds it has, but in the countless new bonds it enables chemists to create.

## References

- ChemUniverse. **4-BROMONICOTINALDEHYDE HYDROBROMIDE** [P42379].
- Apollo Scientific. **4-Bromonicotinaldehyde hydrobromide** Safety Data Sheet. (2023-07-04).
- BLD Pharm. 154105-64-3|4-Bromonicotinaldehyde.
- Fisher Scientific. SAFETY DATA SHEET.
- Apollo Scientific. 1150271-34-3 Cas No. | **4-Bromonicotinaldehyde hydrobromide**.
- BLD Pharm. 1211585-10-2|4,6-Dibromonicotinaldehyde.
- BLD Pharm. 1150271-34-3|**4-Bromonicotinaldehyde hydrobromide**.
- CymitQuimica. **4-Bromonicotinaldehyde hydrobromide**.
- PubChem. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740.
- Sunway Pharm Ltd. **4-bromonicotinaldehyde hydrobromide** - CAS:1150271-34-3.
- BLD Pharm. 2070896-25-0|4-Bromo-2-chloronicotinaldehyde hydrobromide.
- National Center for Biotechnology Information. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide.
- National Center for Biotechnology Information. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery.
- Google Patents. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.
- National Center for Biotechnology Information. Application of  $\alpha$ -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024-02-21).
- PubMed. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design. (2024-01-11).
- National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Drug Topics. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017-04-21).
- National Center for Biotechnology Information. Recent developments in the medicinal chemistry of single boron atom-containing compounds.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. chemuniverse.com [chemuniverse.com]
- 2. 1150271-34-3 Cas No. | 4-Bromonicotinaldehyde hydrobromide | Apollo [store.apolloscientific.co.uk]
- 3. 1150271-34-3|4-Bromonicotinaldehyde hydrobromide|BLD Pharm [bldpharm.com]
- 4. 4-bromonicotinaldehyde hydrobromide - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]
- 7. HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Bifunctional Heterocycle]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441199#literature-review-on-4-bromonicotinaldehyde-hydrobromide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)